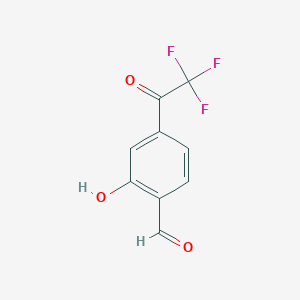

4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde

Übersicht

Beschreibung

The compound “4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde” likely contains a trifluoroacetyl group (-CO-CF3), a hydroxy group (-OH), and an aldehyde group (-CHO). The trifluoroacetyl group is a type of acyl group that is derived from trifluoroacetic acid . It’s known for its high electronegativity and the ability to form stable compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, trifluoroacetyl compounds are often synthesized from trifluoroacetic acid or its anhydride . The hydroxy and aldehyde functionalities can potentially be introduced through various organic reactions, but the exact methods would depend on the specific reaction conditions and starting materials.Chemical Reactions Analysis

Trifluoroacetyl compounds are known to participate in various chemical reactions. They can act as electrophiles in nucleophilic acyl substitution reactions . The aldehyde group can undergo reactions typical of carbonyl compounds, such as nucleophilic addition or oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoroacetyl group could impart high electronegativity and stability . The presence of polar functional groups like -OH and -CHO could make the compound capable of forming hydrogen bonds, influencing its solubility and boiling/melting points.Wissenschaftliche Forschungsanwendungen

Linkers for Solid Phase Organic Synthesis

4-Hydroxybenzaldehyde derivatives have been explored as linkers for solid phase organic synthesis, particularly in the development of secondary amides through reductive amination. These compounds, upon derivatization with suitable electrophiles, can be converted into ureas, sulfonamides, aryl amides, and alkyl amides, demonstrating their versatility in synthetic applications. The final products can be obtained in high purity and yields upon cleavage with trifluoroacetic acid, showcasing the efficiency of using these derivatives in organic synthesis (Swayze, 1997).

Synthesis of Benzaldehyde Derivatives

The trifluoroacetic acid system has been utilized to introduce aldehyde groups into phenol molecules, facilitating the synthesis of complex benzaldehyde derivatives such as 2-hydroxy-1,3,5-benzenetricarbaldehyde. This demonstrates the role of trifluoroacetic acid and related compounds in enabling one-step synthesis processes for otherwise challenging to produce benzaldehyde derivatives, highlighting their significance in synthetic chemistry (Anderson et al., 2000).

Reactions with Hydroxybenzaldehydes

Hydroxybenzaldehydes have been involved in reactions with 4-hydroxy-2-pyrones leading to products different from the expected ones, suggesting caution in interpreting product structures in such reactions. This highlights the complexity and unpredictability of chemical reactions involving hydroxybenzaldehydes, which could be pertinent to the derivatives of 4-(2,2,2-Trifluoroacetyl)-2-hydroxybenzaldehyde (March et al., 1984).

Catalytic Transformations

Research has shown that hydroxybenzaldehydes can efficiently react with various alkynes, alkenes, or allenes in the presence of rhodium catalysts, leading to alkenoylphenols. This catalytic activity underscores the potential of using hydroxybenzaldehyde derivatives in catalyzed transformations for the synthesis of valuable organic compounds, which could extend to the use of this compound (Kokubo et al., 1999).

Polymer Synthesis

The condensation of hydroxybenzaldehydes with cyanoacetic acid has been used to synthesize unsaturated cyano-substituted polyesters, showcasing the applicability of these compounds in polymer chemistry. The derived polyesters exhibit unique properties such as higher hydrophilicity and thermal stability, indicating the potential of hydroxybenzaldehyde derivatives in the development of novel polymeric materials (Mikroyannidis, 1995).

Eigenschaften

IUPAC Name |

2-hydroxy-4-(2,2,2-trifluoroacetyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)8(15)5-1-2-6(4-13)7(14)3-5/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXQWKSNLDKCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)

![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)